Benzeneacetaldehyde, 4-(2-methylpropyl)-
CAS No.: 40150-97-8
Cat. No.: VC18157659
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40150-97-8 |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]acetaldehyde |
| Standard InChI | InChI=1S/C12H16O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,8,10H,7,9H2,1-2H3 |
| Standard InChI Key | HIHWQKNGFIXOTK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=CC=C(C=C1)CC=O |
Introduction
Structural Identity and Nomenclature
Benzeneacetaldehyde, α-(2-methylpropylidene)-, belongs to the class of aromatic aldehydes with an unsaturated side chain. The IUPAC name reflects its structure: a benzene ring attached to an acetaldehyde group () at the α-position, which is further substituted with a 2-methylpropylidene group () . The compound’s systematic name, 4-methyl-2-phenyl-2-pentenal, emphasizes the pentenal backbone with methyl and phenyl substituents.
The structural conformation is critical to its reactivity. The α,β-unsaturation (conjugated double bond between C2 and C3) facilitates electrophilic additions and Diels-Alder reactions, while the aldehyde group enables nucleophilic attacks. The 2-methylpropylidene substituent introduces steric hindrance, influencing regioselectivity in synthetic pathways .
Synthesis and Industrial Production
The synthesis of benzeneacetaldehyde, α-(2-methylpropylidene)-, typically involves aldol condensation. A proposed route begins with the base-catalyzed reaction between benzaldehyde and 4-methylpent-2-enal, yielding the α,β-unsaturated aldehyde. Alternative methods include Claisen-Schmidt condensation using acetophenone derivatives and propionaldehyde under acidic conditions .
Industrial production remains limited, though its analogs are prevalent in flavor and fragrance industries. For instance, α-methylcinnamaldehyde, a structurally similar compound, is used in perfumery, suggesting potential applications for this derivative .
Physicochemical Properties
Thermodynamic Properties
Key thermodynamic parameters, calculated using Joback’s method, include:
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Gibbs Energy (ΔfG°) | 132.28 | kJ/mol | |
| Enthalpy of Formation (ΔfH°) | -37.91 | kJ/mol | |
| Enthalpy of Fusion (ΔfusH°) | 18.54 | kJ/mol | |
| Enthalpy of Vaporization (ΔvapH°) | 50.95 | kJ/mol |
The compound’s boiling point is estimated at 552.90 K (279.75°C), with a critical temperature () of 774.00 K . Its octanol-water partition coefficient () of 2.925 indicates moderate lipophilicity, suitable for lipid-mediated transport in biological systems .
Mass Spectrometry
The electron ionization (EI) mass spectrum, archived in the NIST Chemistry WebBook, reveals a base peak at 105, corresponding to the benzyl fragment (). The molecular ion peak ( 174) is absent, suggesting facile fragmentation of the aldehyde group .
Gas Chromatography
Retention indices (RI) on polar columns (OV-351) under helium carrier gas report an RI of 1932, consistent with its volatility and polarity .
Chemical Reactivity and Applications
Electrophilic Additions
The α,β-unsaturated aldehyde undergoes Michael additions with nucleophiles such as amines and thiols. For example, reaction with ethylenediamine yields Schiff base complexes, which are precursors to heterocyclic compounds .
Pharmaceutical Relevance
Although direct studies on this compound are sparse, structurally related α,β-unsaturated aldehydes exhibit bioactivity. For instance, benzene derivatives with sodium channel inhibitory effects (e.g., BTY in PubMed study ) highlight the therapeutic potential of such scaffolds.
Flavor and Fragrance Industry
The compound’s almond-like aroma, attributed to the benzaldehyde moiety, suggests utility in synthetic flavorants. Its stability under high-temperature conditions makes it suitable for baked goods and processed foods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume